(R)-3-Amino-4-(thiophen-3-yl)butanoic acid
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Overview
Description
®-3-Amino-4-(thiophen-3-yl)butanoic acid is a chiral amino acid derivative that features a thiophene ring attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(thiophen-3-yl)butanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. The thiophene ring can be introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound . Another method involves the use of a Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of ®-3-Amino-4-(thiophen-3-yl)butanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(thiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Amino-4-(thiophen-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxylic acid groups can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different substitution patterns.
3-Amino-4-(2-thienyl)butanoic acid: A similar compound with the thiophene ring in a different position.
4-(Thiophen-3-yl)butanoic acid: Lacks the amino group, leading to different chemical properties.
Uniqueness
®-3-Amino-4-(thiophen-3-yl)butanoic acid is unique due to its chiral nature and the specific positioning of the thiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(3R)-3-amino-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H11NO2S/c9-7(4-8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m1/s1 |
InChI Key |
AZWUDBISUBOQFK-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CSC=C1C[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CSC=C1CC(CC(=O)O)N |
Origin of Product |
United States |
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